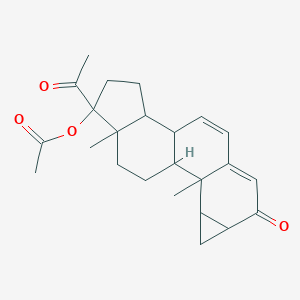

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate

説明

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 17-Hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione acetate is systematically named according to IUPAC guidelines as:

(1β,2β)-17-(Acetyloxy)-1,2-dihydro-3'H-cyclopropapregna-1,4,6-triene-3,20-dione .

Key structural features include:

- A cyclopropane ring fused to the A-ring of the steroid nucleus at positions 1α and 2α.

- A conjugated 4,6-diene system in the B-ring, contributing to its planar rigidity.

- Acetate esterification at the 17-hydroxyl group, enhancing lipophilicity.

- Two ketone groups at positions 3 and 20, critical for receptor binding.

The SMILES notation is:CC(=O)O[C@@]1(CC[C@H]2[C@@H]3C=CC4=CC(=O)[C@@H]5C[C@@H]5[C@]4(C)[C@H]3CC[C@]12C)C(C)=O.

The InChIKey is:ARUYPSAYKHCXNE-UQNNAPNASA-N.

Common Synonyms and Pharmaceutical Designations

This compound is recognized by multiple synonyms across scientific literature and industrial catalogs:

Pharmaceutically, it is designated as:

Molecular Formula and Stereochemical Configuration Analysis

Molecular Formula : C₂₄H₃₀O₄.

Molecular Weight : 382.493 g/mol.

The stereochemistry is defined by:

- 8 stereocenters with absolute configurations at positions 1β, 2β, 8R, 9S, 10R, 13S, 14S, and 17R.

- Cyclopropane ring geometry : The 1α,2α-methylene group imposes a fixed planar conformation on the A-ring, limiting rotational freedom.

| Stereochemical Feature | Configuration | Biological Relevance |

|---|---|---|

| C17 Acetate Orientation | α-position | Enhances androgen receptor antagonism |

| Cyclopropane Ring Strain | 1α,2α-fused | Stabilizes 4,6-diene conjugation |

| C3 Ketone | Equatorial | Facilitates hydrogen bonding with targets |

特性

CAS番号 |

2701-50-0 |

|---|---|

分子式 |

C24H30O4 |

分子量 |

382.5 g/mol |

IUPAC名 |

[(2S,15R,16S)-15-acetyl-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C24H30O4/c1-13(25)24(28-14(2)26)10-8-18-16-6-5-15-11-21(27)17-12-20(17)23(15,4)19(16)7-9-22(18,24)3/h5-6,11,16-20H,7-10,12H2,1-4H3/t16?,17?,18?,19?,20?,22-,23-,24-/m0/s1 |

InChIキー |

ARUYPSAYKHCXNE-UEEBKWBUSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |

異性体SMILES |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=CC4=CC(=O)C5CC5[C@]34C)C)OC(=O)C |

正規SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |

melting_point |

280-281°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

6-Deschloro Cyproterone Acetate; (1β,2β)-17-(Acetyloxy)-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione; 17-Hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate |

製品の起源 |

United States |

準備方法

Hofmann Elimination via Mannich Reaction Intermediate

A key method involves the Hofmann elimination of a Mannich base intermediate. The process begins with 17α-acetoxypregn-4-ene-3,20-dione (1), which undergoes a Mannich reaction with formaldehyde and N-methylaniline in ethylene glycol dimethyl ether under acidic conditions (methanesulfonic acid) to form a 6-methylamino derivative . Subsequent treatment with hydrochloric acid triggers Hofmann elimination, yielding 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione (2). Final purification via suspension in dimethylformamide (DMF) and crystallization produces the target compound with a melting point of 239–240°C and a reported yield of 83% .

Critical Conditions :

-

Solvent : Ethylene glycol dimethyl ether or tetrahydrofuran .

-

Temperature : 40°C for Mannich reaction; room temperature for elimination .

-

Catalysts : Methanesulfonic acid (Mannich), HCl (elimination) .

This method avoids chromatography, achieving >97.5% purity through sequential crystallization .

Acetic Acid-Mediated Cyclization

An alternative route leverages acetic acid to induce cyclization and dehydrogenation. Starting from 3-methoxy-6-hydroxymethylpregna-3,5-dien-20-one, heating in glacial acetic acid facilitates both deprotection of the 3-methoxy group and formation of the 4,6-diene system . The reaction proceeds via acid-catalyzed dehydration, with the methylene group at C6 forming concurrently. After quenching with water, the product is extracted with ether, purified via alumina chromatography, and crystallized from aqueous acetone .

Key Observations :

Comparative Analysis of Methods

*Reported for analogous compounds.

Challenges and Optimization Strategies

-

Regioselectivity : The 4,6-diene system’s formation risks over-dehydrogenation to trienes. Controlled reaction times and low temperatures (e.g., 10–15°C) mitigate this.

-

Ester Hydrolysis : The 17-acetate group is prone to hydrolysis under basic conditions. Neutral workup (e.g., saturated NH4Cl) preserves the ester.

-

Crystallization Solvents : DMF and methanol mixtures enhance crystal purity by dissolving polar byproducts .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, altering the compound’s activity and properties.

Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines or alcohols.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Derivatives with different functional groups replacing the acetate.

科学的研究の応用

Pharmaceutical Applications

- Hormonal Therapy

- Antineoplastic Agents

- Contraceptive Development

Biochemical Research

- Steroid Biochemistry

- Receptor Binding Studies

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions starting from natural steroid precursors. The following table summarizes some synthetic routes and derivatives:

| Synthesis Method | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| Acetylation | 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione | Acetic anhydride; reflux | High |

| Reduction | 17-Hydroxy precursor | Lithium aluminum hydride; anhydrous conditions | Moderate |

| Hydrolysis | Cyproterone acetate | Acidic conditions; hydrolysis | Variable |

Case Studies

- Case Study on Hormonal Treatment

- Research on Antineoplastic Properties

作用機序

The biological effects of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate are primarily mediated through its interaction with steroid hormone receptors. It can act as an agonist or antagonist, depending on the specific receptor and tissue context. The compound influences gene expression by modulating the activity of these receptors, leading to changes in cellular functions and physiological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the pregnane steroid family. Key analogues include megestrol acetate, melengestrol acetate, and delmadinone acetate, which share a 17α-acetoxy group but differ in substituents affecting biological activity.

Table 1: Structural and Functional Comparison

Pharmacokinetic and Industrial Considerations

| Parameter | Cyproterone Acetate | Megestrol Acetate | Melengestrol Acetate |

|---|---|---|---|

| Bioavailability | High (oral) | Moderate | Low (requires sustained release in feed) |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (slow) |

| Industrial Use | Human pharma | Human/veterinary | Veterinary |

Research and Development Insights

生物活性

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate, commonly known as Cyproterone Acetate , is a synthetic steroid with significant antiandrogenic properties. It is primarily used in the treatment of conditions related to excessive androgen levels, such as hirsutism and acne in women, and as part of hormone therapy for transgender individuals. This article explores the biological activity of this compound through various studies and findings.

- CAS Number : 2701-50-0

- Molecular Formula : C24H30O4

- Molecular Weight : 382.5 g/mol

- Melting Point : 280-281 °C

Cyproterone acetate functions primarily as an antiandrogen by blocking androgen receptors and inhibiting the action of testosterone. This competitive antagonism leads to reduced stimulation of androgen-dependent tissues such as sebaceous glands and hair follicles. The compound also exhibits progestogenic effects, which contribute to its therapeutic efficacy in various conditions.

Antiandrogenic Effects

Research has shown that cyproterone acetate significantly reduces sebaceous gland activity. In a study involving mature male mice, administration of 1 mg of cyproterone acetate every second day for four weeks resulted in an approximately 80% reduction in the relative total sebaceous gland volume compared to untreated controls. The compound effectively inhibited the stimulatory effects of testosterone on these glands .

Hormonal Regulation

Cyproterone acetate also influences hormonal balance by modulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This effect is particularly beneficial in treating conditions like polycystic ovary syndrome (PCOS), where androgen levels are typically elevated.

Case Studies

Research Findings

- Crystal Structure Analysis : The crystal structure of cyproterone acetate has been elucidated, showing its potent antiandrogenic activity and confirming its ability to bind effectively to androgen receptors .

- Clinical Applications : Cyproterone acetate is utilized in various clinical settings, including hormone therapy for transgender individuals and treatment for severe acne and hirsutism in women. Its dual action as an antiandrogen and progestogen makes it a versatile therapeutic agent.

- Safety Profile : While generally well-tolerated, long-term use may be associated with side effects such as liver dysfunction and weight gain. Monitoring is recommended during extended therapy.

Q & A

Q. What are the key structural features of 17-hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione acetate, and how do they influence its stability in experimental settings?

Q. What analytical methods are validated for quantifying purity and detecting impurities in this compound?

Pharmacopeial standards (e.g., USP) require reversed-phase HPLC with UV detection at 240 nm for purity assessment. The mobile phase typically includes acetonitrile:water (70:30) with 0.1% trifluoroacetic acid. Infrared (IR) spectroscopy (197K) confirms structural integrity by matching carbonyl (C=O) and hydroxyl (O-H) peaks to reference spectra . Impurities such as 6-methylene derivatives (≤3%) are monitored using mass spectrometry (LC-MS/MS) .

Q. How should researchers handle discrepancies in reported biological activity across studies?

Variations in receptor-binding assays (e.g., androgen receptor antagonism) may arise from differences in cell lines (e.g., CHO vs. HEK293) or solvent carriers (DMSO vs. ethanol). Standardize protocols using USP-grade solvents and validate results with positive controls like cyproterone acetate. Cross-reference data with structural analogs (e.g., chlormadinone acetate) to identify structure-activity relationships .

Advanced Research Questions

Q. What in vivo models are most appropriate for studying the pharmacokinetics of this compound, and how do metabolic pathways differ between species?

Rodent models (rats) show rapid hepatic glucuronidation of the 17-acetoxy group, whereas non-human primates exhibit prolonged half-lives due to slower CYP3A4-mediated oxidation. Use radiolabeled (³H or ¹⁴C) isotopes to track metabolite distribution. Bile-duct cannulation studies in dogs are recommended for assessing enterohepatic recirculation .

Q. How can computational modeling predict interactions between this compound and nuclear hormone receptors?

Molecular docking (e.g., AutoDock Vina) using crystal structures of the progesterone receptor (PDB: 1SQN) identifies key binding residues (e.g., Gln725 and Arg766). Density functional theory (DFT) calculations reveal electron-deficient regions at C6 and C7, explaining electrophilic reactivity with thiol groups in receptor pockets .

Q. What strategies mitigate carcinogenicity concerns identified in preclinical studies?

While the compound is a suspected carcinogen (Category 2, H351), dose-limiting studies in ovariectomized mice suggest thresholds below 5 mg/kg/day. Implement genotoxicity assays (Ames test, micronucleus) and compare metabolic activation pathways to safer analogs (e.g., medroxyprogesterone acetate) .

Methodological Considerations

Q. How should researchers design experiments to reconcile conflicting data on its progestogenic vs. antiandrogenic effects?

Use dual-luciferase reporter assays in androgen-sensitive (LNCaP) and progesterone-responsive (T47D) cell lines. Co-administer dihydrotestosterone (DHT) to isolate antiandrogenic activity. Normalize data to receptor expression levels (qPCR) and validate with siRNA knockdown .

Q. What chromatographic techniques resolve co-eluting isomers during synthesis?

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC) separates 1α,2α-methylenepregna-4,6-diene derivatives from Δ⁴,⁶ isomers. Optimize mobile phase with heptane:isopropanol (85:15) at 1.0 mL/min .

Data Contradiction Analysis

Q. Why do some studies report potent glucocorticoid activity while others do not?

Batch-specific impurities (e.g., 6-chloro derivatives) may activate glucocorticoid receptors. Conduct high-resolution LC-MS to quantify impurities and repeat assays with recrystallized batches. Compare binding affinities using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。